molecular formula C12H8S B1670422 Dibenzothiophene CAS No. 132-65-0

Dibenzothiophene

Cat. No. B1670422
CAS RN: 132-65-0
M. Wt: 184.26 g/mol
InChI Key: IYYZUPMFVPLQIF-UHFFFAOYSA-N
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Description

Dibenzothiophene is an intermediate of organic synthesis, consisting of two benzene rings fused to a central thiophene ring .


Synthesis Analysis

Dibenzothiophene can be synthesized through various methods. One method involves the Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids selectively at the bromo group followed by electrophilic cyclization of the resulting sulfinate ester moiety . Another method involves the reaction of dibenzothiophene-3,7-dicarbohydroxamic acid, isonicotinic acid, and zinc nitrate under solvothermal conditions . Electrochemical synthesis of dibenzothiophene derivatives has also been achieved .


Molecular Structure Analysis

Dibenzothiophene consists of a thiophene ring flanked by two benzene rings ortho-fused across the 2,3- and 4,5-positions . The crystal structure of DszC from Rhodococcus erythropolis DS-3, which is responsible for the oxidation of DBT, has been reported .


Chemical Reactions Analysis

Dibenzothiophene undergoes various chemical reactions. For instance, it can be desulfurized using alloys of bulk NiXCoyborides . It can also undergo oxidative desulfurization over highly dispersed Mo-doped graphitic carbon nitride .


Physical And Chemical Properties Analysis

Dibenzothiophene has a molecular formula of C12H8S, an average mass of 184.257 Da, and a monoisotopic mass of 184.034668 Da .

Scientific Research Applications

Desulfurization in Fossil Fuels

Dibenzothiophene (DBT) plays a significant role in the desulfurization of fossil fuels. Research shows that bacteria such as Rhodococcus sp. and Arthrobacter sulfureus can be used to reduce the sulfur content in diesel oil, aligning with environmental regulations. This process is essential for removing recalcitrant thiophenic components like DBT from fossil fuels (Labana, Pandey, & Jain, 2005).

Catalysis and Emulsion Systems

In catalysis, DBT is oxidized using molecular oxygen in emulsion systems. Such systems utilize polyoxometalate anions as both surfactant and catalyst, highlighting an innovative approach to DBT oxidation under mild conditions (Lü et al., 2007).

Biodegradation by Microorganisms

DBT biodegradation is another research focus. For instance, Brevibacterium species can utilize DBT as the sole source of carbon, sulfur, and energy, releasing sulfite that is further oxidized to sulfate. This research contributes to understanding the metabolic pathways involved in DBT degradation (Afferden et al., 1990).

Environmental Impact and Aquatic Life

The impact of DBT on aquatic life has been studied, with findings showing that DBT, a component of crude oil and environmental pollutant, affects the CYP1A expression in fish like the rainbow trout. This research is crucial for understanding the environmental impact of DBT on aquatic vertebrates (Woźny et al., 2010).

Electronic Applications

In the field of electronics, DBT derivatives are used to enhance the electron affinity of materials like fluorene oligomers. These materials are highly fluorescent and efficient blue emitters in both solution and solid states, broadening the scope of DBT applications in electronic devices (Perepichka et al., 2005).

Thermophilic Bacteria for Biodegradation

The use of thermophilic bacteria in the biodegradation of DBT has been explored. For example, a mixed culture obtained from crude oil was found to degrade a significant percentage of DBT at high temperatures, providing insights into high-temperature biodegradation processes (Bahrami, Shojaosadati, & Mohebali, 2001).

Safety And Hazards

Dibenzothiophene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects .

Future Directions

Biodesulfurization is emerging as a valuable technology for the desulfurization of dibenzothiophene and its alkylated substitutes, which are otherwise regarded as refractory to other physical and chemical desulfurizing techniques . The application of bacteria for the desulfurization of diesel shows promising potential for decreasing the sulfur content of South African diesel oil .

properties

IUPAC Name

dibenzothiophene
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InChI

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
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InChI Key

IYYZUPMFVPLQIF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2
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Molecular Formula

C12H8S
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DSSTOX Substance ID

DTXSID0047741
Record name Dibenzothiophene
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Molecular Weight

184.26 g/mol
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Physical Description

Colorless solid; [Hawley] White crystalline powder with a stench; [MSDSonline]
Record name Dibenzothiophene
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Boiling Point

332.5 °C
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Solubility

Very soluble in ethanol and benzene. Soluble in chloroform, and methanol, In water, 1.47 mg/L water at 25 °C
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Vapor Pressure

0.000205 [mmHg], 2.05X10-4 mm Hg at 25 °C /extrapolated/
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Product Name

Dibenzothiophene

Color/Form

Colorless crystals

CAS RN

132-65-0
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Melting Point

99.5 °C
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Synthesis routes and methods I

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.
[Compound]
Name
quartz
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reactant
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H2S H2
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H2S H2
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[Compound]
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catalysts
Quantity
1.75 (± 0.25) g
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Benzidine sulfone used as the diamine component in the synthesis of the novel copolyamide is a known compound, and it can be prepared, for example, by a method comprising reacting biphenyl with sulfur in the presence of anhydrous aluminum chloride to form dibenzothiophene, oxidizing dibenzothiophene with hydrogen peroxide to form dibenzothiophene-5,5'-dioxide, nitrating the dioxide with concentrated nitric acid to form 3,7-dinitrodibenzothiophene-5,5'-dioxide and reducing the so formed dioxide with stannous chloride in the state acidified by hydrochloric acid to form benzidine sulfone.
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0 (± 1) mol
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[Compound]
Name
diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzothiophene
Reactant of Route 2
Dibenzothiophene
Reactant of Route 3
Reactant of Route 3
Dibenzothiophene
Reactant of Route 4
Dibenzothiophene
Reactant of Route 5
Dibenzothiophene
Reactant of Route 6
Reactant of Route 6
Dibenzothiophene

Citations

For This Compound
50,600
Citations
AL Laborde, DT Gibson - Applied and environmental microbiology, 1977 - Am Soc Microbiol
Beijerinckia B8/36 when grown with succinate in the presence of dibenzothiophene, accumulated (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene and dibenzothiophene-5-oxide in …
Number of citations: 210 journals.asm.org
M Van Afferden, S Schacht, J Klein, HG Trüper - Archives of Microbiology, 1990 - Springer
… isolated, which is able to use dibenzothiophene as sole source of carbon, … dibenzothiophene degradation were isolated and identified as dibenzothiophene-5-oxide, dibenzothiophene-5…
Number of citations: 222 link.springer.com
DA Vicic, WD Jones - Journal of the American Chemical Society, 1997 - ACS Publications
Nickel, due to its inexpensive nature, is a highly practical catalyst for numerous chemical transformations. 1 Nickel is also currently used as a promoter in the heterogeneous process of …
Number of citations: 179 pubs.acs.org
H Gilman, AL Jacoby - The Journal of Organic Chemistry, 1938 - ACS Publications
… Reduction of dibenzothiophene by sodium in liquid ammonia gives a dihydro compound which probably is 1,4-dihydrodibenzothiophene, by analogy to the behavior of …
Number of citations: 237 pubs.acs.org
C Oldfield, NT Wood, SC Gilbert, FD Murray… - Antonie Van …, 1998 - Springer
… Pathway for the mineralisation of dibenzothiophene by Brevibacterium strain DO. Following oxidation of dibenzothiophene (DBT) to dibenzothiophene S,S-dioxide (DBTO2), thiophene …
Number of citations: 146 link.springer.com
A Sinha, M Ravikanth - The Journal of Organic Chemistry, 2021 - ACS Publications
… meso-aryl groups on dibenzothiophene-based tripyrrane 13 and also the reaction conditions, but our efforts were unsuccessful to prepare dibenzothiophene embedded thiaporphyrin 7. …
Number of citations: 15 pubs.acs.org
JR Gallagher, ES Olson… - FEMS Microbiology …, 1993 - academic.oup.com
Rhodococcus rhodochrous strain IGTS8 metabolizes dibenzothiophene, a model compound for organic sulfur in fossil fuels, in a sulfur-specific manner. Two routes of desulfurization …
Number of citations: 313 academic.oup.com
RD Chirico, SE Knipmeyer, A Nguyen… - The Journal of Chemical …, 1991 - Elsevier
Measurements leading to the calculation of the ideal-gas thermodynamic properties for dibenzothiophene are reported. Thermochemical and thermophysical properties were …
Number of citations: 77 www.sciencedirect.com
Y Izumi, T Ohshiro, H Ogino, Y Hine… - Applied and …, 1994 - Am Soc Microbiol
A dibenzothiophene (DBT)-degrading bacterium, Rhodococcus erythropolis D-1, which utilized DBT as a sole source of sulfur, was isolated from soil. DBT was metabolized to 2-…
Number of citations: 346 journals.asm.org
S Mishra, N Pradhan, S Panda, A Akcil - Fuel Processing Technology, 2016 - Elsevier
In the current era, the alarming rate at which coal is being burned as a fuel is causing concern with regard to the release of sulphur oxides. According to reports, global coal consumption …
Number of citations: 51 www.sciencedirect.com

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